N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE
Description
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydrazino, oxobutanoyl, and dimethylanilino groups.
Properties
Molecular Formula |
C33H46N6O6 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
4-[2-[9-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-9-oxononanoyl]hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C33H46N6O6/c1-22-12-14-24(3)26(20-22)34-28(40)16-18-32(44)38-36-30(42)10-8-6-5-7-9-11-31(43)37-39-33(45)19-17-29(41)35-27-21-23(2)13-15-25(27)4/h12-15,20-21H,5-11,16-19H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,39,45) |
InChI Key |
LQKCXUMSNVJHGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves multiple steps. The initial step typically includes the preparation of intermediate compounds through reactions such as acylation, hydrazination, and condensation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The hydrazino and anilino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE shares similarities with other hydrazino and oxobutanoyl-containing compounds.
- Compounds such as this compound exhibit similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
